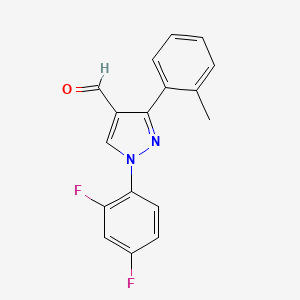
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde, also known as DFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFP is a pyrazole derivative that has been synthesized using various methods, and its unique properties make it a valuable tool in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Compounds synthesized from similar pyrazole derivatives have been evaluated for their in vitro antimicrobial (against bacteria and fungi) and antioxidant activities. For example, pyrazole derivatives synthesized through the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic methods and tested for their effectiveness against different microbial strains, showing their potential as antimicrobial agents (Bhat et al., 2016).
Crystal Structure Analysis
The crystal structures of pyrazole compounds have been determined to explore their molecular configurations and interactions. Such studies provide insights into the conformational dynamics and structural characteristics of these compounds, essential for understanding their chemical behavior and potential applications in materials science (Loh et al., 2013).
Anticonvulsant and Analgesic Studies
Research has also explored the anticonvulsant and analgesic properties of pyrazole analogues. By modifying the pyrazole core and studying the biological effects of these modifications, researchers can identify compounds with potential therapeutic applications. For instance, compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed promising anticonvulsant and analgesic activities without displaying significant toxicity (Viveka et al., 2015).
Fluorescent Dyes and Sensing
The synthesis and characterization of fluorescent dyes containing pyrazole derivatives highlight the potential of these compounds in developing new materials with specific optical properties. Such compounds exhibit bright fluorescence and can undergo significant changes in emission spectra upon protonation, making them interesting for applications in sensing and molecular electronics (Wrona-Piotrowicz et al., 2022).
Nonlinear Optical (NLO) Properties
Pyrazole-based compounds have been synthesized and analyzed for their nonlinear optical properties, contributing to the field of photonic and electronic materials development. By examining the hyperpolarizability and other related properties of these compounds, researchers can assess their potential for use in optical devices and materials (Lanke & Sekar, 2016).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-4-2-3-5-14(11)17-12(10-22)9-21(20-17)16-7-6-13(18)8-15(16)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWBCGUCAECDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

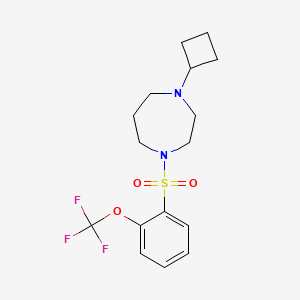
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
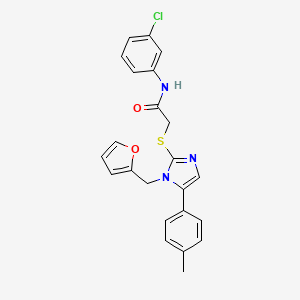
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

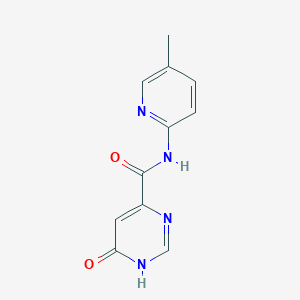

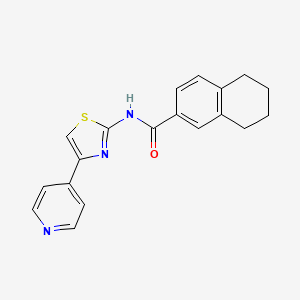
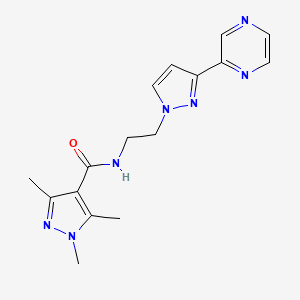
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)